3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-20-21(26)7-4-16-12-19(24(27)30-23(16)20)18-6-5-17(28-2)13-22(18)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMGZYQIHKRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a synthetic derivative of chromone, notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chromone core with hydroxyl and methoxy substituents, alongside a piperidine moiety. Its IUPAC name reflects its intricate structure, which can influence its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C24H27NO5 |
| Molecular Weight | 413.48 g/mol |
| IUPAC Name | 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |
Anticancer Properties
Research indicates that this compound may function as an ATR kinase inhibitor , disrupting the DNA damage response pathway crucial for cancer cell survival. By inhibiting ATR kinase, it can induce cell cycle arrest and apoptosis in various cancer cell lines. This mechanism positions it as a promising candidate for anticancer therapies.
Anti-inflammatory Effects
Like many chromone derivatives, this compound exhibits potential anti-inflammatory properties. Chromones are known to modulate inflammatory pathways, suggesting that this compound could similarly influence cytokine production and immune responses.
Antioxidant Activity
The presence of hydroxyl groups in its structure may confer antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, its structural features suggest several possible interactions:
- Hydrogen Bonding: The hydroxyl and methoxy groups can form hydrogen bonds with biological targets, enhancing binding affinity.
- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Interaction: The piperidine moiety could facilitate interactions with various receptors, potentially modulating signaling pathways.
Study on Anticancer Activity
A study conducted on the effects of this compound on different cancer cell lines demonstrated significant cytotoxicity. The IC50 values were determined through MTT assays across multiple cell types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 22.8 |
| A549 | 18.5 |
This data indicates that the compound effectively inhibits the growth of these cancer cells.
In Vivo Studies
In vivo studies using murine models have shown that administration of this compound leads to reduced tumor growth in xenograft models. The compound was administered orally at varying doses, with significant tumor reduction observed at higher concentrations.
Comparison with Similar Compounds
Key Observations :
- Position 3 : Electron-rich aryl groups (e.g., dimethoxyphenyl) enhance π-π interactions, while halogenated or heterocyclic substituents (e.g., thiazolyl, bromophenyl) improve steric bulk and target specificity .
- Position 8 : Piperidine/piperazine derivatives increase basicity and solubility. The 4-methyl group on piperidine may reduce metabolic degradation compared to unsubstituted analogs .
Spectroscopic and Computational Data
- NMR/IR: Hydroxy groups (7-position) in analogs show characteristic O–H stretches at ~3200–3600 cm⁻¹ and phenolic proton signals at δ 10–12 ppm in ¹H-NMR . Methoxy groups (2,4-dimethoxy) in the target compound would display singlet peaks at δ ~3.8–4.0 ppm.
- DFT Studies : Analog 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one was optimized using B3LYP/6-311G(d,p), revealing a planar coumarin core with the piperazinylmethyl group adopting a chair conformation . Similar calculations for the target compound would predict comparable geometry and electronic distribution.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, and what are the critical reaction conditions?
- Methodology : The compound’s synthesis typically involves multi-step pathways. A common approach includes:
- Chromenone core formation : Condensation of a phenol derivative (e.g., 2,4-dimethoxyphenol) with a ketone/aldehyde under acidic conditions (e.g., H₂SO₄ or HCl catalysis) .
- Mannich reaction : Introduction of the 4-methylpiperidinylmethyl group via a three-component reaction involving formaldehyde, 4-methylpiperidine, and the preformed chromenone intermediate. Optimize pH (~4–5) and solvent (ethanol/water mixtures) to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- X-ray crystallography : Use SHELX software for structure refinement, particularly effective for resolving stereochemistry and confirming the piperidinylmethyl substitution pattern .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8–4.0 ppm), hydroxy (δ ~10–12 ppm), and piperidinyl protons (δ ~1.5–3.0 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z calculated for C₂₄H₂₇NO₆).
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Methodology :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Anti-inflammatory screening : COX-2 inhibition assays or TNF-α/IL-6 ELISA in macrophage models .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodology :
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability or poor absorption .
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites and evaluate their activity .
- Orthogonal assays : Compare 2D vs. 3D cell cultures or patient-derived organoids to mimic in vivo complexity .
Q. What strategies optimize the compound’s synthetic yield and scalability for preclinical studies?
- Methodology :
- Flow chemistry : Implement continuous flow reactors for Mannich reactions to reduce side products and improve reproducibility .
- Catalytic optimization : Screen transition-metal catalysts (e.g., CuI or FeCl₃) to accelerate chromenone formation .
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent polarity, and reagent stoichiometry .
Q. How do computational studies enhance understanding of its structure-activity relationships (SAR)?
- Methodology :
- Molecular docking : Simulate binding to targets (e.g., COX-2 or topoisomerase II) using AutoDock Vina or Schrödinger .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability .
- MD simulations : Assess conformational flexibility of the piperidinylmethyl group in aqueous/PBS environments .
Q. What crystallographic challenges arise during polymorphism analysis, and how are they addressed?
- Methodology :
- Crystal screening : Use solvent vapor diffusion with 96-well plates to identify polymorphs .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, hydrogen bonds) to explain packing differences .
- Synchrotron radiation : Resolve weak diffraction patterns for low-symmetry crystals .
Data Contradiction and Validation
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodology :
- Force field refinement : Adjust parameters in docking software to account for solvent effects or protonation states .
- Experimental validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
- Free energy perturbation : Use advanced MD simulations to quantify binding free energy differences .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
